2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether
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Overview
Description
2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether is a complex organic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether can be achieved through several synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Condensation: The condensation of hydrazides with aminopyrimidine Schiff bases is another reaction pathway.
Common reagents used in these reactions include iron (III) chloride, orthoesters, and chloroanhydrides. The major products formed from these reactions are various derivatives of the triazolo[1,5-a]pyrimidine system.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, some derivatives of the triazolo[1,5-a]pyrimidine system act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . These interactions can lead to the inhibition of specific biological processes, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-[2-(3,4-Dimethoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-fluorophenyl methyl ether include:
- 5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-(7-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-3-methoxyphenol
These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C22H21FN4O3 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H21FN4O3/c1-28-18-8-4-14(12-20(18)30-3)5-9-21-25-22-24-11-10-17(27(22)26-21)16-7-6-15(23)13-19(16)29-2/h4,6-8,10-13H,5,9H2,1-3H3 |
InChI Key |
XDKCNFVFCSTLKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)F)OC)OC |
Origin of Product |
United States |
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